molecular formula C24H23ClN4O B303618 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303618
M. Wt: 418.9 g/mol
InChI Key: KSYLSISYDDSVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied in various scientific research applications. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the activity of the NF-κB pathway by specifically targeting the IKKβ kinase. This kinase is responsible for the activation of the NF-κB pathway, which leads to the production of inflammatory cytokines and the promotion of cancer cell growth. By inhibiting this kinase, 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the activity of the NF-κB pathway, leading to reduced inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to reduce the growth and metastasis of cancer cells in various animal models. Additionally, 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in various scientific research applications, making it a well-established tool for studying the NF-κB pathway. However, 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has not been extensively studied in clinical trials, which limits its potential for clinical translation.

Future Directions

There are several future directions for the study of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of the IKKβ kinase. Another direction is the investigation of the therapeutic potential of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical trials. Overall, 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile shows great potential as a tool for studying the NF-κB pathway and as a therapeutic agent for the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 3-chloroaniline, dimethylamine, and 2-cyclohexen-1-one in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of immune response and inflammation. Inhibition of this pathway has been shown to reduce the growth and metastasis of cancer cells. 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

properties

Product Name

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C24H23ClN4O

Molecular Weight

418.9 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H23ClN4O/c1-28(2)29-20-12-17(15-7-4-3-5-8-15)13-21(30)23(20)22(19(14-26)24(29)27)16-9-6-10-18(25)11-16/h3-11,17,22H,12-13,27H2,1-2H3

InChI Key

KSYLSISYDDSVNN-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Cl)C(=O)CC(C2)C4=CC=CC=C4

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Cl)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.